4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Descripción
Propiedades
IUPAC Name |
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTPONHUNNOSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455372 | |
| Record name | 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115093-90-8 | |
| Record name | 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Condensation-Cyclization Strategies
A seminal method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis involves the condensation of 2-methyl-3,3-dichloroacrylonitrile (II) with trimethyl orthoformate (III) to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV), followed by cyclization with formamidine acetate under basic conditions. While this route yields the 4-chloro analog, introducing a second chlorine at position 5 remains unexplored in the literature.
Key Reaction Conditions :
Chlorination of Pyrrolopyrimidine Intermediates
Prior art describes dichlorination using phosphorus oxychloride (POCl₃), albeit with environmental drawbacks. For 4,5-dichloro derivatives, POCl₃ could theoretically introduce a second chlorine at position 5 via electrophilic substitution. However, regioselectivity challenges necessitate directing groups or optimized conditions.
Hypothesized Pathway :
-
Treat with POCl₃/DMF at 80–100°C to install the 5-chloro group.
-
Purify via recrystallization.
Novel Methodologies for 4,5-Dichloro Derivatives
Modified Starting Materials
Replacing 2-methyl-3,3-dichloroacrylonitrile with a trichloro analog (e.g., 2-chloro-3,3,4-trichloroacrylonitrile) may yield a trihalogenated intermediate. Subsequent cyclization could position chlorines at both 4- and 5-positions.
Challenges :
-
Synthesis of trichloroacrylonitrile precursors.
-
Regiochemical control during cyclization.
Directed Chlorination Using Lewis Acids
Employing AlCl₃ or FeCl₃ as catalysts during cyclization could promote dichlorination. For example, substituting formamidine with a chloro-substituted amidine might direct chlorine incorporation.
Proposed Conditions :
-
Reagent : ClCH₂C(=NH)NH₂ (chloroformamidine).
-
Base : Sodium methoxide in methanol.
-
Temperature : 70–90°C.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield (Hypothesized) |
|---|---|---|---|
| POCl₃ Dichlorination | Straightforward post-cyclization modification | Low regioselectivity; waste generation | 40–60% |
| Trichloroacrylonitrile Route | Direct incorporation of both chlorines | Precursor synthesis complexity | 50–70% |
| Directed Chlorination | High positional control | Limited reagent availability | 55–75% |
Optimization Strategies for Industrial Viability
Solvent and Catalyst Selection
Reducing reliance on hazardous solvents (e.g., POCl₃) aligns with green chemistry principles. Alternatives include:
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.
Electrophilic Substitution: It can also undergo electrophilic substitution reactions, such as Suzuki coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols, typically under basic conditions.
Electrophilic Substitution: Reagents such as boronic acids and palladium catalysts are used in Suzuki coupling reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or electrophiles used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-D]pyrimidine .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable precursor for developing kinase inhibitors, which are crucial in treating diseases such as cancer and autoimmune disorders.
Key Applications:
- Kinase Inhibitors : This compound serves as a building block for several kinase inhibitors like ruxolitinib and tofacitinib, which are used in the treatment of conditions such as rheumatoid arthritis and certain cancers .
- Anticancer Agents : Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation, making them candidates for further development in oncology .
- Antiviral Properties : Some derivatives exhibit antiviral activity, suggesting potential applications in treating viral infections .
- Anti-inflammatory Applications : Research indicates that certain derivatives may also possess anti-inflammatory properties, indicating a broader therapeutic potential .
Case Studies
-
Ruxolitinib Development :
- Ruxolitinib is a selective inhibitor of Janus kinases (JAKs), derived from intermediates including this compound. Clinical trials have shown its effectiveness in treating myelofibrosis and polycythemia vera.
-
Tofacitinib Research :
- Tofacitinib is another drug that has been developed utilizing this compound as an intermediate. It has been approved for the treatment of rheumatoid arthritis and ulcerative colitis.
Safety Considerations
While this compound is considered to have low toxicity, it is essential to handle it with care due to potential irritant effects on the skin and respiratory system. Proper safety protocols must be followed during its synthesis and handling to mitigate risks associated with exposure .
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that this compound binds effectively to the active sites of target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Table 1: Key Pyrrolo[2,3-d]pyrimidine Derivatives and Their Properties
Key Observations :
- Chlorine Positioning: The 4,5-dichloro derivative is more reactive in nucleophilic substitutions compared to mono-chloro analogs (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), enabling diverse functionalization .
- Biological Selectivity: Pyrimido[4,5-b]indoles (e.g., APEPI) exhibit higher A1 adenosine receptor affinity than pyrrolo[2,3-d]pyrimidines, attributed to enhanced hydrophobic interactions .
- Substituent Flexibility : N4-substituted derivatives (e.g., DPEAP) demonstrate superior A1 receptor selectivity over 7-substituted analogs, highlighting the impact of substitution patterns on binding modes .
Structural Analogues with Varied Heterocyclic Cores
Table 2: Comparison with Pyrazolo[4,3-d]pyrimidines
Key Insight : The absence of an NH group in pyrazolo[4,3-d]pyrimidines reduces kinase binding efficiency, underscoring the importance of hydrogen-bonding motifs in pyrrolo[2,3-d]pyrimidine derivatives .
Positional Isomers and Their Properties
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: 1638760-72-1): The carboxylic acid group at C6 enhances water solubility but reduces membrane permeability compared to 4,5-dichloro derivatives .
Actividad Biológica
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound is characterized by a pyrrolo[2,3-D]pyrimidine core with chlorine substitutions at the 4 and 5 positions. This structural configuration is crucial for its biological activity, particularly as a kinase inhibitor.
Target Enzymes : The primary target of this compound is the Janus kinase (JAK) family of enzymes. These enzymes play a significant role in the JAK-STAT signaling pathway, which is critical for various cellular processes including growth and immune response.
Mode of Action : As a JAK inhibitor, this compound disrupts the JAK-STAT signaling pathway, leading to altered cellular responses. This inhibition can result in reduced cell proliferation and survival in certain cancer types and inflammatory diseases .
Anticancer Properties
Research has demonstrated that derivatives of pyrrolo[2,3-D]pyrimidine exhibit promising anticancer activities. In a study evaluating various pyrrolo[2,3-D]pyrimidine derivatives, compounds showed significant cytotoxic effects against different cancer cell lines. Notably:
- Compound 5k exhibited IC50 values ranging from 40 to 204 nM against key targets such as EGFR and VEGFR2, comparable to established tyrosine kinase inhibitors like sunitinib (IC50 = 261 nM) .
- Other derivatives displayed IC50 values between 29 to 59 µM against multiple cancer cell lines, indicating their potential as anticancer agents .
Inhibition of Malaria Kinases
In addition to its anticancer properties, this compound has been explored as an inhibitor of Plasmodium falciparum calcium-dependent protein kinases (CDPKs). In vitro studies revealed:
- Compounds demonstrated IC50 values between 0.210–0.530 µM against PfCDPK4 and around 0.589 µM against PfCDPK1. These findings suggest potential applications in malaria treatment through targeting essential kinases involved in the parasite's lifecycle .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrrolo[2,3-D]pyrimidine derivatives:
| Compound | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine | JAK | Varies | Moderate |
| 2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine | VEGFR-2 | Varies | High |
| This compound | JAK/CDPKs | 0.210–0.530 | High |
This table illustrates that while other compounds have shown activity against specific targets like VEGFR-2 or JAKs alone, this compound exhibits broader activity profiles.
Case Studies and Research Findings
- Cancer Cell Line Studies : In vitro studies indicated that compounds derived from pyrrolo[2,3-D]pyrimidine can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. For instance:
- Malaria Research : A series of pyrrolo[2,3-D]pyrimidines were designed using molecular modeling techniques to optimize binding interactions with PfCDPKs. The results highlighted their potential as novel antimalarial agents targeting critical kinases necessary for parasite survival and replication .
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The pyrrole proton (H-7) appears as a broad singlet (~δ 11.7 ppm), while pyrimidine protons (H-2, H-6) resonate between δ 8.2–8.3 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₇H₅Cl₂N₃: calcd 218.9854) .
- Elemental analysis : Validate Cl content (theoretical ~32.5%) .
What strategies are recommended for resolving ambiguous NMR signals in this compound derivatives?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Variable temperature NMR : Suppress exchange broadening of NH protons by cooling to 0–5°C .
- Isotopic labeling : Introduce deuterium at specific positions to simplify spectra .
How does this compound interact with kinase targets, and what methodologies are used to validate its inhibitory activity?
Basic
The compound acts as a ATP-competitive kinase inhibitor , binding to the catalytic domain of kinases like EGFR and CDK2. Key validation methods:
- Enzyme assays : Measure IC₅₀ values using fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
- Crystallography : Resolve binding modes via X-ray diffraction of kinase-inhibitor complexes .
How should researchers address contradictory findings in the kinase inhibition profiles of this compound analogs?
Advanced
Contradictions may arise from:
- Off-target effects : Use selectivity panels (e.g., 100+ kinases) to identify non-specific binding .
- Assay conditions : Standardize ATP concentrations (e.g., 1 mM) and buffer pH (7.4) .
- Structural analogs : Compare substituent effects (e.g., ethyl vs. methyl groups) on binding affinity .
What computational tools are available for predicting the reactivity of this compound in novel synthetic pathways?
Q. Advanced
- ICReDD’s reaction path search : Combines quantum mechanics (QM) and machine learning to predict feasible routes .
- Retrosynthesis software (e.g., Synthia) : Identifies precursors using databases like Reaxys .
- Density Functional Theory (DFT) : Calculates activation energies for chlorination or substitution steps .
What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Q. Advanced
- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency .
- Solvent selection : Use greener alternatives (e.g., cyclopentyl methyl ether) to reduce waste .
- Reactor design : Optimize heat transfer in chlorination steps to prevent exothermic runaway .
How can the stability of this compound be assessed under various storage and experimental conditions?
Q. Basic
- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
- HPLC monitoring : Track degradation products (e.g., dechlorinated derivatives) .
- Storage : Keep in amber vials at -20°C under inert gas (N₂/Ar) .
What approaches are employed to design this compound derivatives with enhanced selectivity for specific biological targets?
Q. Advanced
- Structure-Activity Relationship (SAR) : Modify substituents at C5/C7 to improve steric complementarity with kinase active sites .
- Molecular docking : Screen virtual libraries against target kinases (e.g., VEGFR2) to prioritize analogs .
- Pharmacophore modeling : Identify essential hydrogen-bonding motifs (e.g., pyrimidine-Cl interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
